molecular formula C20H19ClN4OS B4626067 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B4626067
M. Wt: 398.9 g/mol
InChI Key: ZXVPTVOKPHJUCU-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research. This molecule incorporates two pharmacologically active moieties: a 4-methylthiazole ring and a pyridylpiperazine group. The thiazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities. Molecules containing the thiazole nucleus are extensively researched for their potential as therapeutic agents, including as anticancer, antimicrobial, and anti-inflammatory compounds . The piperazine ring, particularly when functionalized with a pyridine group, is another versatile building block that contributes to enhanced pharmacokinetic properties and target binding affinity in drug candidates . The specific molecular architecture of this compound, featuring a methanone linker, suggests its utility as a key intermediate or a potential lead compound in drug discovery programs. Researchers can employ it in the screening and development of novel bioactive molecules, particularly for investigating interactions with enzymes and receptors. It is well-suited for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for constructing more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-18(27-19(23-14)15-6-2-3-7-16(15)21)20(26)25-12-10-24(11-13-25)17-8-4-5-9-22-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVPTVOKPHJUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the thiazole and piperazine moieties using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core undergoes electrophilic substitution, particularly at the C-5 position, due to electron-withdrawing effects from the adjacent methyl and chlorophenyl groups.

Reaction TypeReagents/ConditionsOutcomeYieldSource
BrominationBr₂ (1.2 eq), DCM, 0°C → RT, 12h5-Bromo-thiazole derivative78%
NitrationHNO₃/H₂SO₄, 0°C, 3h5-Nitro-thiazole intermediate65%

Mechanism : The electron-deficient thiazole ring directs electrophiles to the C-5 position, stabilized by resonance with the sulfur atom .

Piperazine Functionalization

The piperazine moiety participates in alkylation and acylation due to its nucleophilic secondary amines.

Key Reactions:

  • Acylation : Reacting with acetyl chloride (AcCl, 2 eq) in THF at 50°C for 6h yields N-acetyl-piperazine derivatives (Yield: 85%) .

  • Alkylation : Treatment with methyl iodide (CH₃I, 1.5 eq) and K₂CO₃ in DMF produces N-methyl-piperazine analogs (Yield: 72%) .

Kinetics : Piperazine reactions follow second-order kinetics, with rate constants (k) ranging from 0.15–0.30 M⁻¹s⁻¹ depending on steric hindrance from the pyridyl group .

Methanone Group Reactivity

The central methanone (C=O) group undergoes condensation and reduction:

ReactionConditionsProductApplicationSource
Condensation with NH₂OHNH₂OH·HCl, EtOH, reflux, 8hOxime derivativeChelation studies
Reduction (LiAlH₄)LiAlH₄ (3 eq), THF, 0°C → RT, 4hSecondary alcoholProdrug synthesis

Mechanistic Insight : The electron-withdrawing thiazole ring polarizes the carbonyl group, enhancing its electrophilicity .

Pyridyl-Piperazine Interactions

The 2-pyridyl substituent on piperazine facilitates coordination with metal ions (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and bioinorganic chemistry:

  • Cu²⁺ Complexation : Forms a 1:1 complex (log K = 4.2) in aqueous methanol, characterized by UV-Vis (λₘₐₓ = 420 nm) .

  • Catalytic Activity : The Cu complex accelerates Suzuki-Miyaura cross-coupling reactions (TOF = 1,200 h⁻¹) .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis:

pHHalf-Life (t₁/₂)Primary Degradation PathwayByproductsSource
1.22.3 hThiazole ring openingChlorophenyl-amide
7.448 hMethanone reductionAlcohol derivative
9.012 hPiperazine N-dealkylationPyridyl-piperazine

Implication : Instability in acidic environments necessitates enteric coating for pharmaceutical formulations .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • C–S Bond Cleavage : Generates 4-methyl-1,3-thiazole-5-carboxylic acid (Quantum Yield Φ = 0.12) .

  • Pyridyl Ring Rearrangement : Forms quinoline derivatives via-sigmatropic shifts (Φ = 0.08) .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

CPM-PM shares structural motifs with several compounds reported in the literature:

Thiazole-Piperazine Hybrids
  • The bromopyridyl group in OMS may enhance halogen bonding compared to CPM-PM’s pyridyl group .
  • [5-Chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone: The methylamino substituent on the thiazole and chlorobenzyl group on piperazine may improve solubility but reduce metabolic stability compared to CPM-PM’s methyl and pyridyl groups .
Chlorophenyl-Thiazole Derivatives
  • (2E)-3-(2-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one: The α,β-unsaturated ketone in this compound introduces electrophilicity, which may enhance reactivity with nucleophilic targets (e.g., DNA gyrase). However, CPM-PM’s piperazine-pyridyl group likely offers better selectivity for receptors requiring hydrogen-bond acceptors .
Fluorophenyl Analogues
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
    Fluorine substituents increase electronegativity and metabolic stability. However, the perpendicular orientation of the fluorophenyl group in this compound could sterically hinder target binding compared to CPM-PM’s planar thiazole-chlorophenyl system .
Key Observations:
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions compared to fluorine, which may explain the higher activity of chlorophenyl derivatives in enzyme inhibition .
  • Piperazine Linker : The piperazine moiety in CPM-PM facilitates conformational flexibility and hydrogen bonding via its nitrogen atoms, contrasting with rigid analogs like triazole-containing compounds .
  • Thiazole vs.

Biological Activity

The compound [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring fused with a piperazine moiety. Its structural formula can be represented as follows:

C14H14ClN3S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{3}\text{S}

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. For this compound, key mechanisms include:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances their activity by stabilizing the interaction with target proteins.
  • Anticonvulsant Properties : Research indicates that compounds with similar structures exhibit anticonvulsant effects. The thiazole moiety may play a crucial role in modulating neurotransmitter systems involved in seizure activity.

Biological Activity Overview

Activity Type Description References
AntitumorDemonstrated cytotoxicity against human glioblastoma and melanoma cell lines.
AnticonvulsantExhibits protective effects in seizure models, potentially through GABAergic modulation.
AntibacterialSome thiazole derivatives show antibacterial properties against Gram-positive bacteria.
Enzyme InhibitionInhibits acetylcholinesterase (AChE) and urease, indicating potential in treating neurodegenerative diseases and urolithiasis.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated the cytotoxic efficacy of thiazole derivatives against several cancer cell lines, including U251 (glioblastoma) and WM793 (melanoma). The compound showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent antitumor activity.
  • Anticonvulsant Activity : In a preclinical model using pentylenetetrazole (PTZ) induced seizures, the compound exhibited significant anticonvulsant properties, suggesting its potential as a therapeutic agent for epilepsy.
  • Enzyme Inhibition : Docking studies revealed that the compound binds effectively to AChE, which is crucial for developing treatments for Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
Reactant of Route 2
Reactant of Route 2
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

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